![molecular formula C15H9Cl3N2O2S B2707058 2,4-dichloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 922821-11-2](/img/structure/B2707058.png)
2,4-dichloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide
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Description
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar functional groups can undergo a variety of reactions. For example, the amide group can participate in hydrolysis reactions, and the benzothiazole ring can undergo electrophilic aromatic substitution reactions .Scientific Research Applications
- Antibacterial and Antimicrobial Activities : Pyrimidines, including derivatives like this compound, have been studied for their antibacterial and antimicrobial properties . Researchers explore their potential as drug candidates to combat infections.
- Serotonin Receptor Modulation : The hydrophobic side chain introduced by this compound may enhance binding affinity with serotonin (5-HT) receptor sites . Understanding its interaction with these receptors can aid drug design.
- Reagent in Radioimmunoassay : 2,4-dichloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide has been used as a reagent in radioimmunoassays for specific peptides, such as D-Ala2-Dermorphin . These assays help detect and quantify peptide levels.
- Regioselective Synthesis of Pyrimidine Derivatives : The compound’s regioselective synthesis using organolithium reagents demonstrates its utility in heterocyclic chemistry . Researchers can explore its reactivity and functionalization.
- Thiazole Derivatives : Investigating related thiazole derivatives can provide insights into their biological potential . These compounds often exhibit diverse activities.
- Catalytic Reactions : The compound’s heteroarene structure may be eligible for catalytic reactions, such as protodeboronation . Researchers can explore its reactivity in various transformations.
- Indole Derivatives : Compounds related to this benzamide have shown anti-inflammatory and analgesic activities . Understanding their mechanisms can guide drug development.
- Chiral Modification : Researchers have used related s-triazines as chiral derivatizing reagents . These reagents play a role in enantioselective transformations.
- α-Cyclodextrin Rotaxanes : Investigating the interaction of this compound with α-cyclodextrin can lead to novel host-guest complexes . Such complexes have applications in supramolecular chemistry.
Medicinal Chemistry and Drug Development
Radioimmunoassays and Peptide Research
Organic Synthesis and Heterocyclic Chemistry
Catalysis and Protodeboronation
Anti-Inflammatory and Analgesic Properties
Chiral Derivatizing Reagents and Cyclodextrin Complexes
properties
IUPAC Name |
2,4-dichloro-N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl3N2O2S/c1-22-11-5-4-9(17)13-12(11)19-15(23-13)20-14(21)8-3-2-7(16)6-10(8)18/h2-6H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUGBSDHQGELOJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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